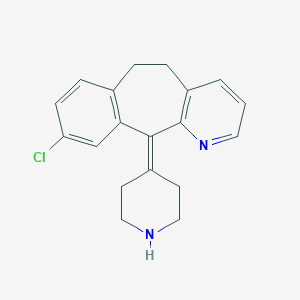
8-Dechloro-9-chloro Desloratadine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Dechloro-9-chloro Desloratadine is an impurity of Desloratadine, which is an active metabolite of Loratadine .
Synthesis Analysis
The synthesis of multicomponent crystal (MCC) of desloratadine was performed between desloratadine and 26 coformers using an equimolar ratio with a solvent evaporation technique .Molecular Structure Analysis
The molecular formula of 8-Dechloro-9-chloro Desloratadine is C19H19ClN2. The IUPAC name is 14-chloro-2-piperidin-4-ylidene-4-azatricyclo [9.4.0.0 3,8]pentadeca-1 (11),3 (8),4,6,12,14-hexaene .Physical And Chemical Properties Analysis
The molecular weight of 8-Dechloro-9-chloro Desloratadine is 310.82 g/mol. It has a computed XLogP3 value of 4.5, indicating its lipophilicity. It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Applications De Recherche Scientifique
Metabolic Pathways and Enzymatic Activity
- Enzymatic Formation : The formation of 3-hydroxydesloratadine, a major metabolite of desloratadine, involves the catalytic action of enzymes CYP2C8 and UGT2B10, followed by deconjugation. This process was elucidated through studies using human hepatocytes and liver microsomes, shedding light on the metabolic pathways of desloratadine (Kazmi et al., 2015).
Pharmacologic Profile
- Histamine H1-Receptor Binding : Desloratadine exhibits significant potency and selectivity in binding to the histamine H1-receptor. This property underlines its use in treating allergic conditions like rhinitis and chronic urticaria, as demonstrated by various studies (Henz, 2001).
Anti-Allergic and Anti-Inflammatory Effects
- Inhibition of Allergic Responses : Desloratadine has been observed to inhibit the expression of cell adhesion molecules and the generation and release of inflammatory mediators and cytokines, contributing to its efficacy in treating allergies and inflammation (Agrawal, 2001).
Molecular Interactions
- Complex Formation with β-Cyclodextrin : Studies involving NMR spectroscopy have shown that desloratadine forms a 1:1 inclusion complex with β-Cyclodextrin. This interaction could be crucial for understanding its pharmacokinetics and stability (Ali et al., 2007).
Analytical Methodologies
- Quantitative Analysis : Advanced analytical methods such as micellar liquid chromatography have been developed for the determination of desloratadine and its metabolites in various matrices. These methodologies facilitate accurate and efficient analysis crucial for pharmaceutical quality control and research (Belal et al., 2016).
Enzyme Inhibition Potential
- Selective Inhibition of UGT2B10 : Desloratadine has been identified as a selective inhibitor of the enzyme UGT2B10, an important aspect considering drug interactions and metabolic pathways (Kazmi et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
14-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-16-6-5-13-3-4-15-2-1-9-22-19(15)18(17(13)12-16)14-7-10-21-11-8-14/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJJLWDKUCVCNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437290 |
Source


|
| Record name | 8-Dechloro-9-chloro Desloratadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Dechloro-9-chloro Desloratadine | |
CAS RN |
117811-13-9 |
Source


|
| Record name | 8-Dechloro-9-chloro Desloratadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


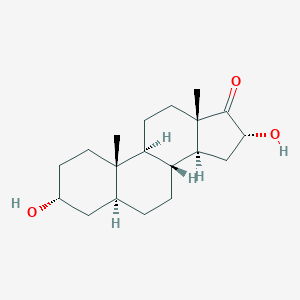

![(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122463.png)
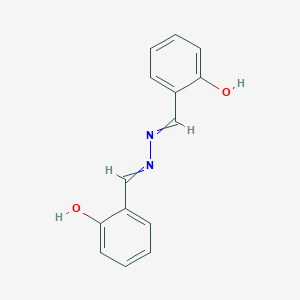
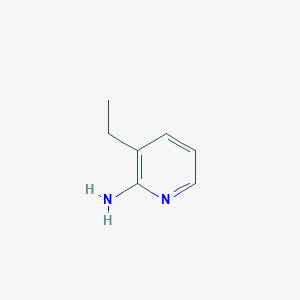
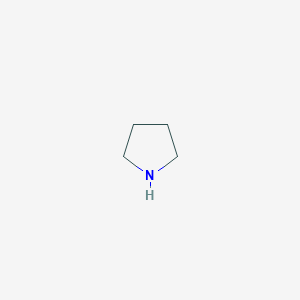
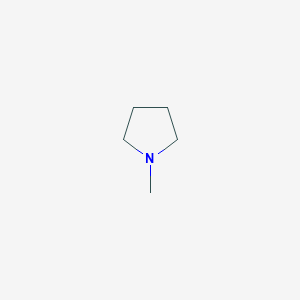
![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)
![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)
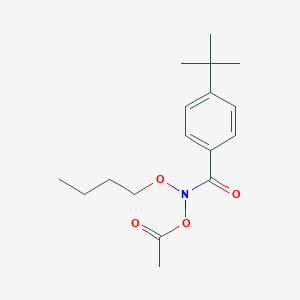
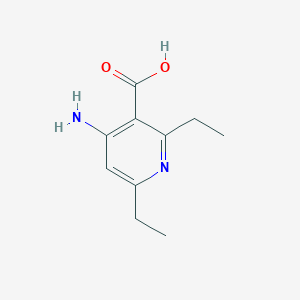
![methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate](/img/structure/B122494.png)
![4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one](/img/structure/B122495.png)